molecular formula C5H11ClO2S B2410138 1-Chloro-4-methanesulfonylbutane CAS No. 53394-82-4

1-Chloro-4-methanesulfonylbutane

Cat. No.: B2410138
CAS No.: 53394-82-4
M. Wt: 170.65
InChI Key: ISOQQDOAZADWAC-UHFFFAOYSA-N
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Description

1-Chloro-4-methanesulfonylbutane is an organic compound with the molecular formula C5H11ClO2S and a molar mass of 170.66 g/mol It is characterized by the presence of a chloro group and a methanesulfonyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methanesulfonylbutane can be synthesized through several methods. One common approach involves the reaction of 1-chlorobutane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methanesulfonylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted butanes with various functional groups.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-Chloro-4-methanesulfonylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-methanesulfonylbutane involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can participate in oxidation and reduction reactions. These interactions enable the compound to modify molecular targets and pathways, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-methylsulfonylbutane
  • 1-Chloro-4-methanesulfonylpentane
  • 1-Bromo-4-methanesulfonylbutane

Uniqueness

1-Chloro-4-methanesulfonylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-4-methylsulfonylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQQDOAZADWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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